N-(4-morpholinylcarbonyl)phenylalanine
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Overview
Description
N-(4-morpholinylcarbonyl)phenylalanine is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.31 g/mol It is a derivative of phenylalanine, an essential amino acid, and contains a morpholine ring attached to the phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinylcarbonyl)phenylalanine typically involves the coupling of phenylalanine with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinylcarbonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylalanine backbone.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the morpholine ring is replaced by other functional groups.
Scientific Research Applications
N-(4-morpholinylcarbonyl)phenylalanine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(4-morpholinylcarbonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The morpholine ring and phenylalanine backbone play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
- 3-(3-methoxy-phenyl)-1-pyridin-2-yl-propenone
- L-norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl
Uniqueness
N-(4-morpholinylcarbonyl)phenylalanine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenylalanine derivatives and contributes to its specific interactions with molecular targets .
Biological Activity
N-(4-Morpholinylcarbonyl)phenylalanine is a derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound is notable for its structural modifications that enhance its interactions with biological systems, making it a subject of various studies aimed at understanding its therapeutic potential.
Chemical Structure and Properties
This compound features a morpholine ring attached to the carbonyl group of phenylalanine. This modification may influence its solubility, stability, and interaction with biological targets. The compound's structure can be represented as follows:
This molecular formula indicates the presence of two nitrogen atoms, which are crucial for the compound's biological activity.
Pharmacological Activities
1. Antiviral Properties
Research has indicated that derivatives of morpholine compounds, including this compound, exhibit antiviral activity against various viruses. For instance, studies have shown that morpholine-based compounds can inhibit hepatitis C virus (HCV) replication. The structural element of the morpholine moiety is critical for this activity, suggesting that similar derivatives could be developed as antiviral agents .
2. Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes linked to pathological conditions. For example, it has been noted that certain peptidyl aryl vinyl sulfones, which include this compound in their structure, act as potent inhibitors of proteolytic enzymes involved in inflammatory processes . This inhibition can potentially mitigate conditions characterized by excessive protease activity.
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors: The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders.
- Modulation of Signaling Pathways: It has been suggested that morpholine derivatives can activate or inhibit various signaling pathways within cells, impacting processes like cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the effects of this compound in different biological contexts:
- Antiviral Activity Study: A study demonstrated that morpholine-derived compounds significantly reduced HCV replication in vitro. The mechanism involved the activation of nuclear factor κB (NF-κB), leading to downstream gene expression changes that hinder viral replication .
- Protease Inhibition Study: Another investigation focused on the inhibitory effects of this compound on neutrophil elastase, an enzyme implicated in inflammatory lung diseases. The findings indicated a dose-dependent inhibition of elastase activity, suggesting potential applications in treating conditions like chronic obstructive pulmonary disease (COPD) .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(morpholine-4-carbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)12(10-11-4-2-1-3-5-11)15-14(19)16-6-8-20-9-7-16/h1-5,12H,6-10H2,(H,15,19)(H,17,18) |
InChI Key |
UILPSDWDTZXIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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